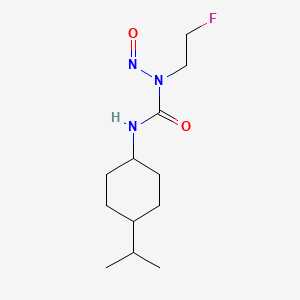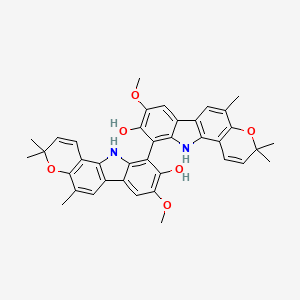
8,8''-Biskoenigine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8,8’'-Biskoenigine is a carbazole alkaloid derived from the plant Murraya koenigii, commonly known as curry leaves. This compound is known for its distinctive chemical structure and potential pharmacological properties. It has garnered interest in various fields of scientific research due to its bioactive nature and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8,8’'-Biskoenigine involves the use of specific elicitors such as methyl jasmonate and salicylic acid to enhance the accumulation of carbazole alkaloids in Murraya koenigii. The methanolic extracts of the treated samples are subjected to UPLC-ESI-QTRAP LC-MS/MS analysis for the separation and quantification of the compound .
Industrial Production Methods: Large-scale production of 8,8’'-Biskoenigine can be achieved by optimizing the concentration and exposure time of elicitors like methyl jasmonate and salicylic acid. This method has shown significant enhancement in the yield of the compound, making it feasible for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 8,8’'-Biskoenigine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its bioactivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate and hydrogen peroxide are used.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed.
Substitution: Halogenation and nitration reactions are performed using reagents like bromine and nitric acid.
Major Products Formed: The major products formed from these reactions include derivatives with enhanced pharmacological properties, such as increased anti-inflammatory and anticancer activities.
Scientific Research Applications
8,8’'-Biskoenigine has a wide range of scientific research applications:
Chemistry: It is used as a precursor for synthesizing other bioactive compounds.
Biology: The compound exhibits significant anti-inflammatory, antioxidant, and antimicrobial properties.
Medicine: It has potential therapeutic applications in treating diseases like cancer, diabetes, and neurodegenerative disorders.
Industry: The compound is used in the development of pharmaceuticals and nutraceuticals
Mechanism of Action
The mechanism of action of 8,8’'-Biskoenigine involves its interaction with specific molecular targets and pathways. It exerts its effects by modulating the activity of enzymes and receptors involved in inflammation, oxidative stress, and cell proliferation. The compound’s ability to inhibit key signaling pathways makes it a promising candidate for therapeutic applications .
Comparison with Similar Compounds
Mahanine: Another carbazole alkaloid with similar bioactive properties.
Koenigine: Known for its anti-inflammatory and antimicrobial activities.
Koenimbidine: Exhibits significant antioxidant properties.
Uniqueness: 8,8’'-Biskoenigine stands out due to its unique chemical structure and higher potency in various pharmacological activities. Its ability to modulate multiple biological pathways makes it a versatile compound for research and therapeutic applications .
Properties
Molecular Formula |
C38H36N2O6 |
|---|---|
Molecular Weight |
616.7 g/mol |
IUPAC Name |
10-(9-hydroxy-8-methoxy-3,3,5-trimethyl-11H-pyrano[3,2-a]carbazol-10-yl)-8-methoxy-3,3,5-trimethyl-11H-pyrano[3,2-a]carbazol-9-ol |
InChI |
InChI=1S/C38H36N2O6/c1-17-13-21-23-15-25(43-7)33(41)27(31(23)39-29(21)19-9-11-37(3,4)45-35(17)19)28-32-24(16-26(44-8)34(28)42)22-14-18(2)36-20(30(22)40-32)10-12-38(5,6)46-36/h9-16,39-42H,1-8H3 |
InChI Key |
DQRAEENKHHFBHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C3=C1OC(C=C3)(C)C)NC4=C(C(=C(C=C24)OC)O)C5=C6C(=CC(=C5O)OC)C7=C(N6)C8=C(C(=C7)C)OC(C=C8)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


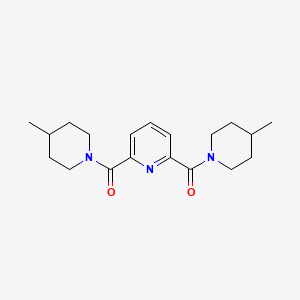
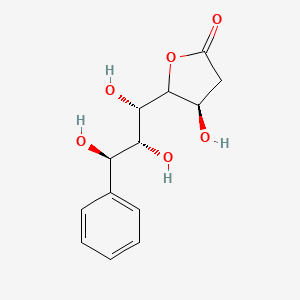
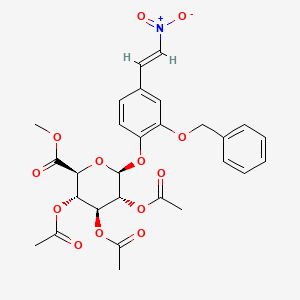
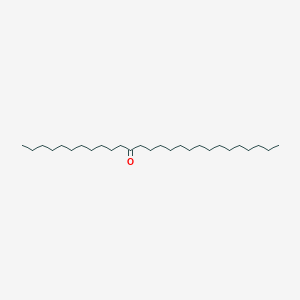
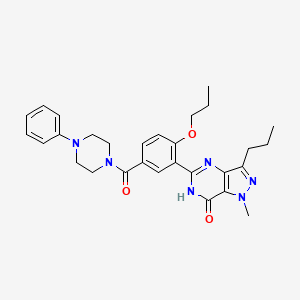
![Benzene,1,2,3,4,5-pentafluoro-6-[(1,2,2-trifluoroethenyl)oxy]-](/img/structure/B13419660.png)
![(1R,10R,11R)-12,12-difluoro-11-hydroxy-8,13-dioxa-2,4-diazatricyclo[8.2.1.02,7]tridecane-3,5-dione](/img/structure/B13419664.png)
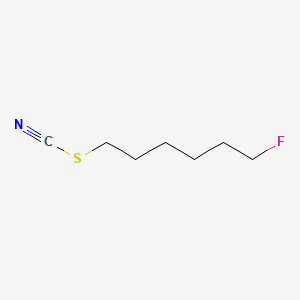


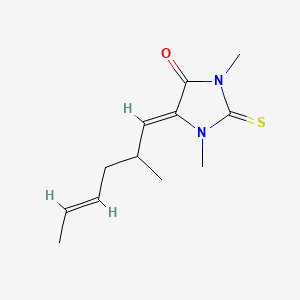
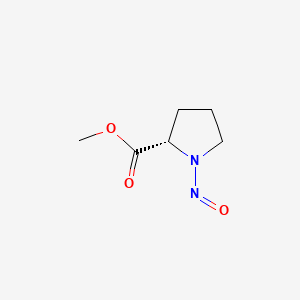
![1-(3,5-Dihydroxyphenyl)-2-[[2-(4-hydroxyphenyl)-1-methylethyl]amino]ethanone](/img/structure/B13419701.png)
